

Suprofen: A Comprehensive Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Suprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, which also includes well-known drugs like ibuprofen and naproxen.[1] Developed by Janssen Pharmaceutica, it has been utilized for its analgesic, anti-inflammatory, and antipyretic properties.[2][3] While its systemic use has been discontinued in some regions, it has found application in ophthalmology to manage intraoperative miosis. This guide provides an in-depth overview of **Suprofen**'s chemical structure, physicochemical properties, pharmacology, and the experimental methodologies used for its characterization.

Chemical Structure and Identification

Suprofen, chemically known as (\pm) - α -methyl-4-(2-thenoyl)phenylacetic acid, is a racemic mixture.[4] Its structure features a central phenylacetic acid moiety substituted with a 2-thenoyl group.



Identifier	Value
IUPAC Name	2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid
CAS Number	40828-46-4
Molecular Formula	C14H12O3S
Molecular Weight	260.31 g/mol
SMILES	CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O) O
InChI	InChl=1S/C14H12O3S/c1-9(14(16)17)10-4-6- 11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3, (H,16,17)

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

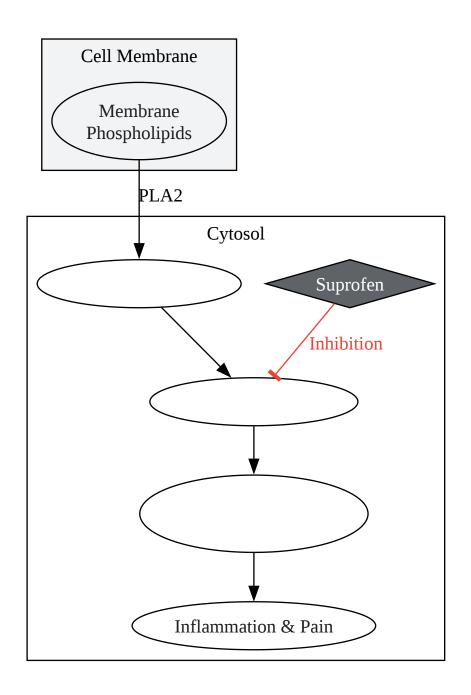
Property	Value	Reference
Melting Point	121-125 °C	
рКа	3.91	-
LogP	3.2	-
Solubility	Insoluble in water; Soluble in DMSO (≥82.8 mg/mL) and Ethanol (≥52.3 mg/mL)	_

Pharmacological Properties Mechanism of Action

Suprofen exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5][6] These enzymes are responsible



for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] By inhibiting COX enzymes, **Suprofen** reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[2][5][6]



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Pharmacodynamics



The inhibitory activity of **Suprofen** against COX-1 and COX-2 has been quantified by determining its half-maximal inhibitory concentration (IC50) values.

Enzyme	IC50 (μM)
COX-1	1.1
COX-2	3.0

Pharmacokinetics

The pharmacokinetic profile of **Suprofen** has been characterized in healthy human volunteers.

Parameter	Value	Route of Administration
Bioavailability	92.2%	Oral (capsule)
Time to Peak Plasma Concentration (Tmax)	57.5 min	Oral (capsule)
Elimination Half-life (t½)	~1.9 hours	Intramuscular
Protein Binding	Not specifically found for Suprofen, but NSAIDs are generally highly protein-bound.	-

Experimental Protocols Determination of COX-1 and COX-2 Inhibition (In Vitro)

Objective: To determine the IC50 values of **Suprofen** for the inhibition of COX-1 and COX-2.

Methodology: A common method for assessing COX inhibition is the whole blood assay.

- Enzyme Source:
 - COX-1: Unstimulated human peripheral monocytes or platelets, which constitutively express COX-1.



 COX-2: Monocytes stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.

Incubation:

 Aliquots of whole blood are incubated with various concentrations of Suprofen or a vehicle control.

• Prostaglandin Production:

- For COX-1 activity, blood is allowed to clot, and the production of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) is measured.
- For COX-2 activity, LPS-stimulated blood is incubated, and the production of prostaglandin E2 (PGE2) is measured.

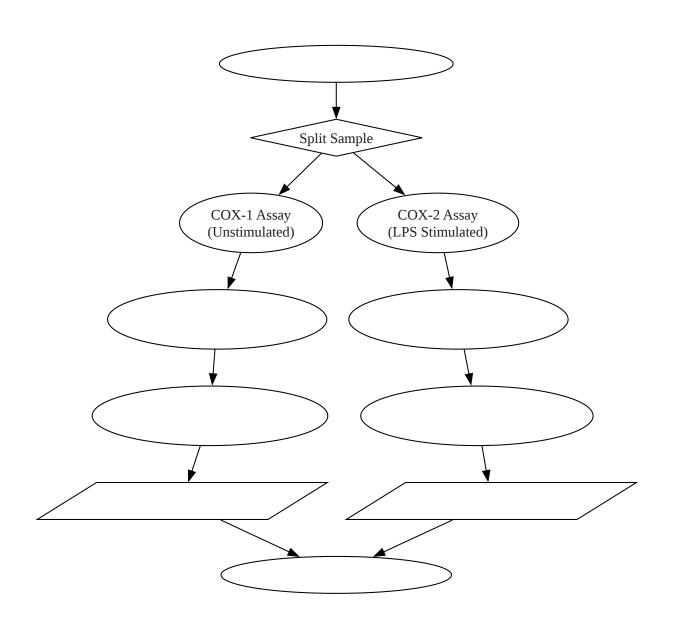
Quantification:

 The concentrations of thromboxane B2 and PGE2 are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

- The percentage of inhibition at each **Suprofen** concentration is calculated relative to the vehicle control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the **Suprofen** concentration and fitting the data to a sigmoidal dose-response curve.





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Pharmacokinetic Analysis in Humans

Objective: To determine the pharmacokinetic parameters of **Suprofen** in human subjects.

Methodology: A typical single-dose, open-label, crossover study design is employed.[7]



- Study Population: A cohort of healthy male volunteers.[7]
- Drug Administration:
 - Subjects receive a single oral dose of Suprofen (e.g., 200 mg capsule) after an overnight fast.[8]
- Blood Sampling:
 - Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing.
- Plasma Preparation:
 - Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
- Bioanalytical Method (HPLC):
 - The concentration of **Suprofen** in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method.
 - Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting Suprofen from plasma.
 - Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific pH.
 - Detection: UV detection at a wavelength where Suprofen exhibits maximum absorbance.
- Pharmacokinetic Analysis:



 The plasma concentration-time data for each subject is analyzed using noncompartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

Conclusion

Suprofen is a well-characterized NSAID with a clear mechanism of action and established pharmacokinetic profile. This technical guide provides a comprehensive summary of its chemical and pharmacological properties, intended to be a valuable resource for researchers and professionals in the field of drug development. The detailed methodologies for key experiments offer a practical framework for further investigation and characterization of this and similar compounds.

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